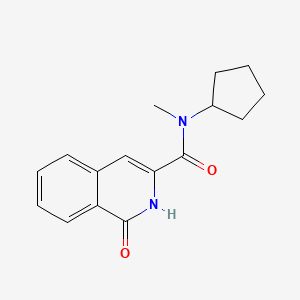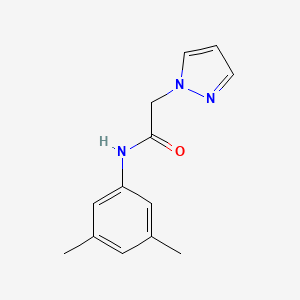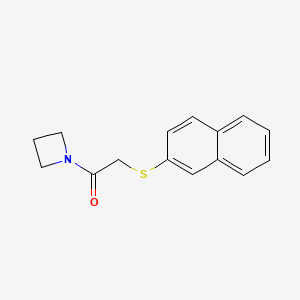
1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone is not fully understood. However, it is believed to exert its inhibitory activity against enzymes and receptors through the formation of stable complexes with the target molecules.
Biochemical and Physiological Effects:
Studies have shown that 1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone exhibits inhibitory activity against various enzymes and receptors, which suggests its potential use as a drug scaffold. Additionally, it has been found to exhibit antioxidant activity, which may have implications for its use in the prevention and treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone is its potential as a scaffold for the development of new drugs. However, its synthesis method may pose some limitations, as it requires the use of palladium catalysts, which can be expensive and toxic.
Zukünftige Richtungen
There are several future directions for the study of 1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone. One potential direction is the development of new drugs based on its scaffold. Additionally, it may be studied further for its potential use in material science, particularly as a building block for the synthesis of functional materials. Further studies may also be conducted to elucidate its mechanism of action and to explore its potential use in the prevention and treatment of oxidative stress-related diseases.
In conclusion, 1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. Its synthesis method involves the reaction of 2-bromo-1-naphthalene with azetidine and sodium sulfide in the presence of a palladium catalyst. It has been found to exhibit inhibitory activity against various enzymes and receptors, as well as antioxidant activity. Its potential use as a drug scaffold and building block for functional materials makes it a promising compound for future research.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone involves the reaction of 2-bromo-1-naphthalene with azetidine and sodium sulfide in the presence of a palladium catalyst. The reaction yields the desired compound in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been found to exhibit inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine D2 receptors. Additionally, it has been studied for its potential use in material science, particularly as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(16-8-3-9-16)11-18-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROPJFGQDIOHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-naphthalen-2-ylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

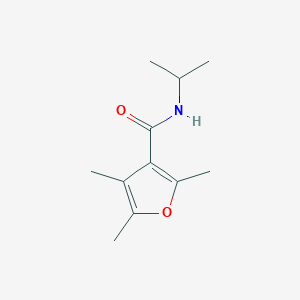
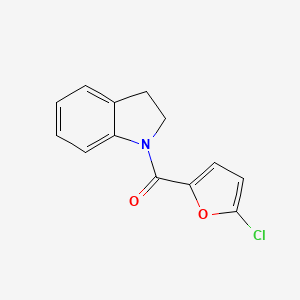
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

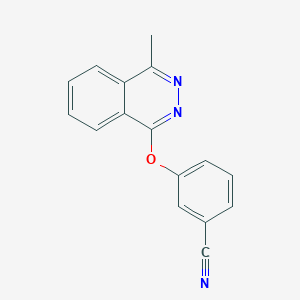
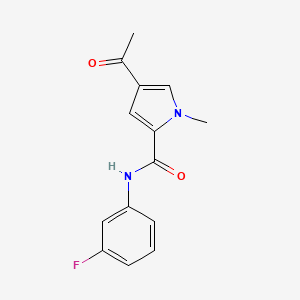
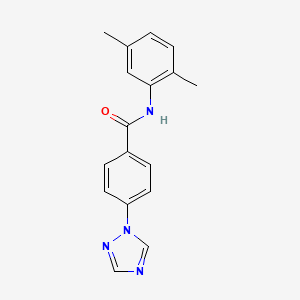
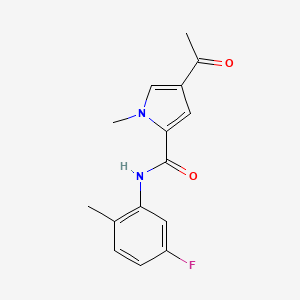

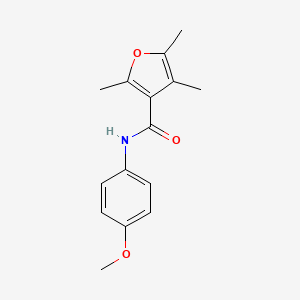
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
